

An In-depth Technical Guide to the Spectral Data of Trimethylsilyl Crotonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethylsilyl crotonate*

Cat. No.: *B102237*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for **trimethylsilyl crotonate**, a valuable intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of analogous structures and established principles of spectroscopy. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided to assist researchers in their laboratory work.

Data Presentation

The following tables summarize the predicted quantitative spectral data for **trimethylsilyl crotonate** (CAS No. 18269-64-2; Molecular Formula: C₇H₁₄O₂Si; Molecular Weight: 158.27 g/mol). These predictions are derived from the analysis of similar compounds and foundational spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data for **Trimethylsilyl Crotonate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 0.25	Singlet	9H	$\text{Si}(\text{CH}_3)_3$
~ 1.85	Doublet	3H	$=\text{CH}-\text{CH}_3$
~ 5.80	Doublet of Quartets	1H	$\text{O}=\text{C}-\text{CH}=$
~ 6.90	Doublet of Quartets	1H	$=\text{CH}-\text{CH}_3$

Solvent: CDCl_3 . Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ^{13}C NMR Spectral Data for **Trimethylsilyl Crotonate**

Chemical Shift (δ , ppm)	Assignment
~ -0.5	$\text{Si}(\text{CH}_3)_3$
~ 18.0	$=\text{CH}-\text{CH}_3$
~ 123.0	$\text{O}=\text{C}-\text{CH}=$
~ 145.0	$=\text{CH}-\text{CH}_3$
~ 166.0	$\text{C}=\text{O}$

Solvent: CDCl_3 . Reference: CDCl_3 at 77.16 ppm.

Table 3: Predicted Infrared (IR) Absorption Bands for **Trimethylsilyl Crotonate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2960	Medium	C-H stretch (sp ³)
~ 1715	Strong	C=O stretch (ester)
~ 1650	Medium	C=C stretch (alkene)
~ 1250	Strong	Si-CH ₃ symmetric deformation
~ 1100	Strong	Si-O-C stretch
~ 845	Strong	Si-C stretch

Sample phase: Neat liquid.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for **Trimethylsilyl Crotonate**

m/z	Relative Intensity	Assignment
158	Moderate	[M] ⁺ (Molecular ion)
143	Moderate	[M - CH ₃] ⁺
115	Low	[M - COOCH ₃] ⁺ (after rearrangement)
83	Moderate	[CH ₃ CH=CHCO] ⁺
73	High	[CH ₃] ₃ Si] ⁺
69	High	[CH ₃ CH=CHC=O] ⁺

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for **trimethylsilyl crotonate**.

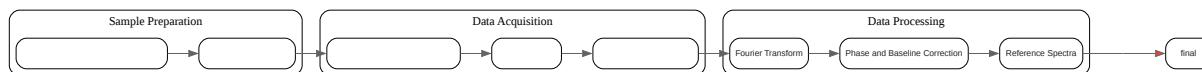
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H and ^{13}C NMR Spectra Acquisition:

- Sample Preparation: Dissolve approximately 5-10 mg of **trimethylsilyl crotonate** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-32.
- ^{13}C NMR Parameters:
 - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
 - Spectral Width: -10 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on sample concentration.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 solvent peak at 77.16 ppm.

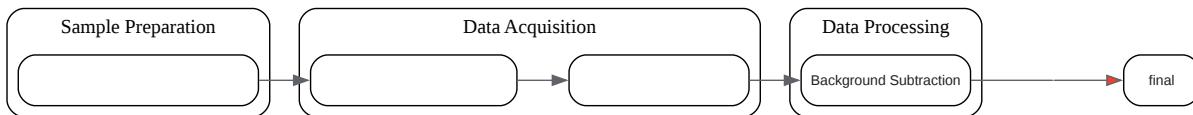
2. Infrared (IR) Spectroscopy

- Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
 - Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
 - Sample Preparation: Place a single drop of neat **trimethylsilyl crotonate** directly onto the ATR crystal.
 - Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

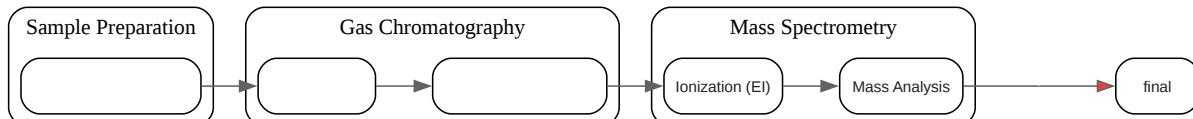

3. Mass Spectrometry (MS)

- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
 - Sample Preparation: Prepare a dilute solution of **trimethylsilyl crotonate** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
 - Instrumentation: A GC-MS system equipped with an electron ionization (EI) source.
 - Gas Chromatography (GC) Parameters:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

- Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
- Injection Volume: 1 μ L.
- Split Ratio: 50:1.
- Mass Spectrometry (MS) Parameters:
 - Ion Source: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range (m/z): 40-400 amu.


Mandatory Visualizations

The following diagrams illustrate the general workflows for the described spectroscopic techniques.


[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectroscopy.

[Click to download full resolution via product page](#)

Caption: Workflow for ATR-FTIR Spectroscopy.

[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS Analysis.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of Trimethylsilyl Crotonate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b102237#trimethylsilyl-crotonate-spectral-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com